molecular formula C11H15ClN4 B1500950 2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride CAS No. 1185309-64-1

2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride

Cat. No.: B1500950
CAS No.: 1185309-64-1
M. Wt: 238.72 g/mol
InChI Key: PVYLWLYLITVBMJ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride (CAS 1185309-64-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H15ClN4 and a molecular weight of 238.72 g/mol, this compound features a piperidine scaffold substituted with both an amino group and an isonicotinonitrile moiety . This specific molecular architecture, particularly the 4-aminopiperidine group, is a privileged structure in the design and synthesis of bioactive molecules. Piperidine-based compounds are frequently investigated as key scaffolds in the development of potential therapeutic agents. Research into structurally related compounds highlights the utility of such frameworks in creating molecules that modulate various biological targets. For instance, aminopiperidine derivatives are explored as modulators of protein kinases like AKT1, which is a prominent target in oncology research due to its role in cell survival and proliferation pathways . Other research avenues for similar compounds include their investigation as inhibitors of bacterial enzymes and kinases involved in inflammatory signaling, such as SYK and JAK . The primary amino group on the piperidine ring serves as a versatile handle for further synthetic elaboration, making this compound a valuable building block for generating a diverse array of analogs for structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; refer to the Safety Data Sheet for comprehensive hazard and handling information. It is recommended to store the compound sealed in a dry environment at room temperature to maintain its stability .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-8-9-1-4-14-11(7-9)15-5-2-10(13)3-6-15;/h1,4,7,10H,2-3,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYLWLYLITVBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671468
Record name 2-(4-Aminopiperidin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-64-1
Record name 2-(4-Aminopiperidin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14N4
  • Molecular Weight : 218.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Syk Kinase Inhibition : This compound has been reported to inhibit Syk kinase, which plays a crucial role in immune responses and inflammation. Inhibition of this pathway is beneficial in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
  • PARP Inhibition : It also exhibits properties that inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing DNA damage .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anti-inflammatory Effects

  • The compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies indicate that it can reduce inflammation markers in various models of disease .

Antimicrobial Activity

  • Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against mycobacterial strains, indicating potential applications in treating tuberculosis .

Case Studies and Research Findings

StudyFindings
Inhibition of Syk Kinase Demonstrated efficacy in reducing symptoms in autoimmune disease models, including rheumatoid arthritis .
PARP Inhibition Shown to enhance the effects of chemotherapeutic agents by preventing DNA repair in cancer cells .
Anti-inflammatory Activity Significant reduction in pro-inflammatory cytokines in animal models, suggesting therapeutic potential for inflammatory conditions .
Antimicrobial Testing Exhibited inhibitory effects against Mycobacterium tuberculosis in vitro assays .

Clinical Implications

The therapeutic implications of this compound are vast:

  • Autoimmune Diseases : Its ability to inhibit Syk kinase suggests potential use in treating various autoimmune disorders.
  • Cancer Therapy : As a PARP inhibitor, it may enhance the effectiveness of existing cancer therapies, particularly in tumors with defective DNA repair mechanisms.
  • Infectious Diseases : Its antimicrobial properties could be explored further for treating infections like tuberculosis.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is characterized by its unique structure, which includes a piperidine ring and a nitrile functional group. Its mechanism of action primarily involves inhibition of specific kinases, particularly Syk (spleen tyrosine kinase) and JAK (Janus kinase), which play critical roles in various signaling pathways associated with inflammation and immune responses .

Inhibition of Syk and JAK Kinases

Research indicates that 2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride acts as an inhibitor of Syk and JAK kinases. This inhibition is beneficial in treating several conditions:

  • Autoimmune Diseases : The compound shows promise in managing diseases like rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis by modulating immune responses .
  • Cancer Treatment : Its role in inhibiting Syk kinase has been linked to reduced survival signals in B-cell malignancies, making it a candidate for lymphoma treatment .

Ocular Disorders

The compound has been investigated for its efficacy in treating ocular disorders such as diabetic retinopathy and macular degeneration. Preclinical studies suggest that Syk inhibition can ameliorate inflammation associated with these conditions .

Inflammatory Conditions

Due to its anti-inflammatory properties, this compound may also be effective against various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The compound's ability to modulate cytokine production is particularly relevant here .

Case Study 1: Autoimmune Disease Management

A study published in the Journal of Immunology demonstrated that treatment with Syk inhibitors led to significant reductions in disease severity in murine models of rheumatoid arthritis. The findings indicated that the administration of this compound resulted in decreased joint inflammation and improved clinical outcomes .

Case Study 2: Cancer Therapeutics

In preclinical trials focused on B-cell lymphomas, the compound was shown to inhibit tumor growth effectively. Researchers observed that the inhibition of Syk kinase disrupted survival signaling pathways within malignant B cells, leading to increased apoptosis rates .

Data Tables

Application AreaDisease/ConditionMechanism of ActionResearch Reference
Autoimmune DiseasesRheumatoid ArthritisInhibition of Syk/JAK kinasesJ. Am. Soc. Nephrol., 2010
Cancer TreatmentB-cell LymphomaDisruption of survival signalingHarvard Medical School Study
Ocular DisordersDiabetic RetinopathyAnti-inflammatory effectsWO2009114373 Patent
Inflammatory ConditionsChronic Obstructive Pulmonary DiseaseModulation of cytokine productionMilici et al., 2008

Comparison with Similar Compounds

Table 1: Key Properties of Selected Aminopiperidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Safety Notes
2-(4-Aminopiperidin-1-yl)isonicotinonitrile HCl Not explicitly provided - 4-aminopiperidine, pyridine-4-carbonitrile Limited toxicological data
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 Benzyl ester, 4-aminopiperidine Toxicity not thoroughly studied
1-(3,5-dimethoxypyridin-4-yl)methanamine diHCl C₈H₁₄Cl₂N₂O₂ 243.74 3,5-dimethoxy pyridine, methanamine Higher solubility (dihydrochloride)
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide HCl C₁₃H₂₀ClN₃O₃S 333.84 4-aminopiperidine, sulfonamide linkage -

Key Observations:

Substituent Effects: The target compound’s pyridine-4-carbonitrile group contrasts with the benzyl ester in Benzyl 4-aminopiperidine-1-carboxylate , resulting in distinct electronic profiles. The nitrile group enhances electrophilicity, whereas the ester in the latter may confer hydrolytic instability. Compared to 1-(3,5-dimethoxypyridin-4-yl)methanamine dihydrochloride , the target lacks methoxy groups but includes a rigid nitrile, likely reducing water solubility despite both being hydrochloride salts.

Safety and Handling: Both the target compound and Benzyl 4-aminopiperidine-1-carboxylate lack comprehensive toxicological data, necessitating stringent safety protocols (e.g., eye flushing, skin decontamination) during handling .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit moderate water solubility. However, dihydrochloride derivatives (e.g., 1-(3,5-dimethoxypyridin-4-yl)methanamine diHCl) may demonstrate higher solubility than monohydrochlorides like the target compound .
  • Stability : The nitrile group in the target compound may confer greater stability under acidic conditions compared to esters or amides in analogues .

Preparation Methods

Starting Material Preparation

The precursor, isonicotinonitrile derivatives, can be synthesized or procured with high purity. For example, 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile is prepared by reacting 4-aminobenzonitrile with 2,6-dichloropyrimidin-4-amine in acidic aqueous media at elevated temperatures (around 100°C) with hydrochloric acid, yielding the hydrochloride salt with approximately 85% yield.

Step Reactants Conditions Yield Notes
1 4-Aminobenzonitrile + DCAP Water, HCl, 100°C, 4h 85% Formation of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile hydrochloride salt

Functional Group Transformation

The chlorination of hydroxypyrimidinyl intermediates using phosphorus oxychloride at elevated temperatures (80–97°C) for 7–18 hours leads to chlorinated pyrimidine derivatives, which are essential intermediates in the synthesis pathway. The reaction mixture is carefully neutralized and purified by solvent extraction and crystallization.

Step Reactants Conditions Yield Notes
2 4-(4-Amino-6-hydroxypyrimidin-2-ylamino)benzonitrile + POCl3 80–97°C, 7–18h 73% Chlorination to 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile

Introduction of 4-Aminopiperidinyl Group

The key step involves nucleophilic substitution or amination where the 4-aminopiperidine moiety is introduced onto the isonicotinonitrile scaffold. While specific detailed protocols for 2-(4-aminopiperidin-1-yl)isonicotinonitrile hydrochloride are less commonly published, analogous methods involve:

  • Reacting the chlorinated pyrimidine or pyridine derivative with 4-aminopiperidine under controlled temperature and solvent conditions.
  • Use of bases or catalysts such as dimethylaminopyridine (DMAP) or diazabicycloundecene to facilitate substitution.
  • Reaction temperatures ranging from room temperature to 85°C.
  • Reaction times from a few hours up to overnight depending on conditions.

For example, in related systems, benzoyl chloride and DMAP are used in acetonitrile as solvent at 27–78°C for 7 hours to achieve substitution with good yields (around 80–90%).

Step Reactants Conditions Yield Notes
3 Chlorinated intermediate + 4-Aminopiperidine Acetonitrile, DMAP, 27–78°C, 7h ~80% Nucleophilic substitution to introduce 4-aminopiperidinyl group

Formation of Hydrochloride Salt

The free base of 2-(4-aminopiperidin-1-yl)isonicotinonitrile is converted into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., methanol or ethyl acetate). This step improves the compound’s stability, crystallinity, and ease of handling.

Step Reactants Conditions Yield Notes
4 Free base + HCl Methanol or ethyl acetate Quantitative Salt formation for isolation

Analytical Data and Purity

  • Purity of intermediates and final product is confirmed by HPLC and MS, with purity levels typically above 95%.
  • NMR (1H and 13C) spectra are used to confirm structure and substitution pattern.
  • Yields reported for key steps range from 70% to 90%, depending on reaction optimization.

Summary Table of Preparation Conditions

Step Reaction Type Key Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Amination 4-Aminobenzonitrile + DCAP + HCl + water 100 4 85 Formation of hydrochloride salt
2 Chlorination Phosphorus oxychloride 80–97 7–18 73 Conversion to chlorinated intermediate
3 Nucleophilic substitution 4-Aminopiperidine + DMAP + acetonitrile 27–78 7 ~80 Introduction of 4-aminopiperidinyl group
4 Salt formation HCl in methanol or ethyl acetate Ambient 1–2 Quantitative Hydrochloride salt isolation

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection with P95 (US) or P1 (EU) particulate filters is advised for aerosol-prone procedures .
  • Ventilation : Ensure local exhaust ventilation to minimize airborne exposure. Avoid dust generation during weighing or transfer .
  • Storage : Store at 2–8°C in a dry, tightly sealed container away from incompatible materials (e.g., strong oxidizers) .
  • Emergency Measures : For skin/eye contact, rinse with water for 15 minutes. Seek medical evaluation for persistent irritation .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/MS : Use reverse-phase chromatography with a C18 column and MS detection to confirm molecular weight (C11H13N4·HCl, theoretical MW: 236.71 g/mol) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra to reference data (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic CN group at δ 150–160 ppm in ¹³C) .
  • Purity Assessment : Quantify impurities via UV-Vis spectrophotometry (λmax ~270 nm for isonicotinonitrile derivatives) .

Q. What are the known stability concerns under typical experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 160°C; avoid prolonged heating during synthesis .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the aminopiperidine moiety .
  • Hydrolysis Risk : The nitrile group may hydrolyze in aqueous acidic/basic conditions. Monitor pH during in vitro assays (pH 6–8 recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-reference SDS from multiple suppliers (e.g., Indagoo vs. Kishida Chemical) to identify discrepancies in acute toxicity (e.g., LD50 ranges) .
  • In Silico Modeling : Use tools like ProTox-II to predict toxicity endpoints (e.g., hepatotoxicity risk) and validate with in vitro assays (e.g., HepG2 cell viability) .
  • Dose-Response Studies : Conduct tiered testing: start with zebrafish embryo assays (FET test) before progressing to rodent models .

Q. What synthetic strategies optimize yield for this compound?

  • Methodological Answer :

  • Key Reaction : Couple 4-aminopiperidine with 2-chloroisonicotinonitrile via nucleophilic aromatic substitution. Use DIPEA as a base in anhydrous DMF at 80°C for 12 hours .
  • Yield Optimization :
  • Catalysis : Add KI (10 mol%) to accelerate substitution kinetics .
  • Workup : Purify via recrystallization (ethanol/water, 70:30) to achieve >95% purity .
  • Byproduct Mitigation : Monitor for residual 4-aminopiperidine via TLC (Rf = 0.2 in ethyl acetate) and remove via acid-base extraction .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

  • Methodological Answer :

  • Solubility Profiling : Compare free base vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (HCl, pH 1.2). The salt form enhances aqueous solubility (e.g., >50 mg/mL vs. <5 mg/mL for free base) .
  • Bioavailability Testing : Conduct pharmacokinetic studies in rats (oral vs. IV administration). Calculate AUC ratios to assess salt-driven absorption improvements .

Data Contradiction Analysis

Q. Why do SDS documents differ in hazard classification (e.g., GHS vs. non-classified)?

  • Methodological Answer :

  • Source Variability : Discrepancies arise from regional regulations (e.g., OSHA HCS vs. EU CLP) and incomplete toxicological data. For example, Indagoo classifies it as H315 (skin irritation) , while Kishida Chemical reports no GHS classification .
  • Mitigation : Always consult the most recent SDS from the supplier and conduct in-house hazard assessments (e.g., Draize test for skin irritation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride
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2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride

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